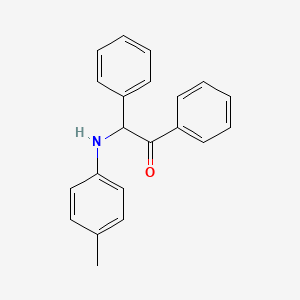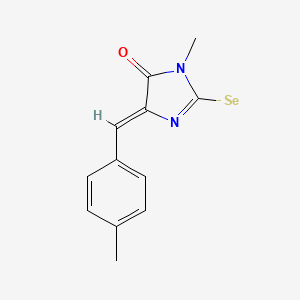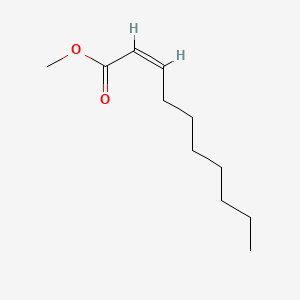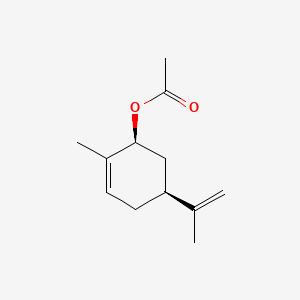
(1S-cis)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S-cis)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate is an organic compound known for its unique structural configuration and potential applications in various fields. This compound is characterized by its cis configuration, where the substituents are on the same side of the double bond, contributing to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S-cis)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclohexene derivatives, which undergo acetylation in the presence of acetic anhydride and a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. The final product is purified through distillation or recrystallization techniques to achieve the desired quality.
化学反応の分析
Types of Reactions
(1S-cis)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its saturated analogs.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles such as hydroxide ions replace the acetate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated cyclohexane derivatives.
Substitution: Alcohols or other substituted cyclohexenes.
科学的研究の応用
(1S-cis)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in stereoselective reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
作用機序
The mechanism of action of (1S-cis)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s acetate group can undergo hydrolysis, releasing acetic acid and the active cyclohexene derivative. This active form can interact with cellular components, modulating various biochemical pathways and exerting its effects.
類似化合物との比較
Similar Compounds
(1R-cis)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate: Similar structure but different stereochemistry.
(1S-trans)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate: Different configuration around the double bond.
(1R-trans)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate: Different stereochemistry and configuration.
Uniqueness
The uniqueness of (1S-cis)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate lies in its specific cis configuration, which imparts distinct chemical and physical properties compared to its trans and other stereoisomers. This configuration can influence its reactivity, biological activity, and applications in various fields.
特性
CAS番号 |
76704-28-4 |
|---|---|
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC名 |
[(1S,5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl] acetate |
InChI |
InChI=1S/C12H18O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h5,11-12H,1,6-7H2,2-4H3/t11-,12-/m0/s1 |
InChIキー |
YTHRBOFHFYZBRJ-RYUDHWBXSA-N |
異性体SMILES |
CC1=CC[C@@H](C[C@@H]1OC(=O)C)C(=C)C |
正規SMILES |
CC1=CCC(CC1OC(=O)C)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



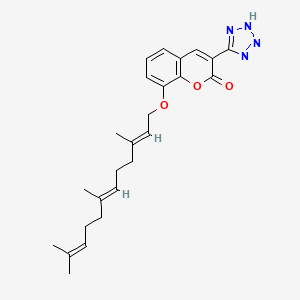
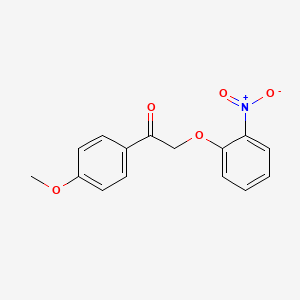
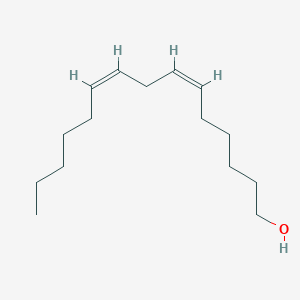
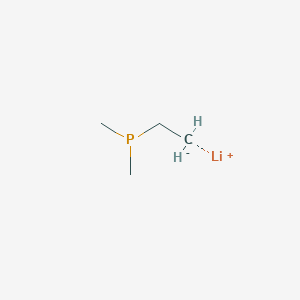
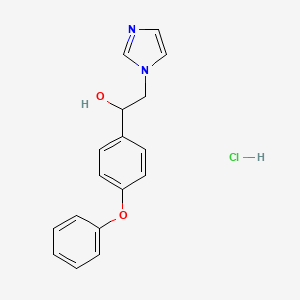
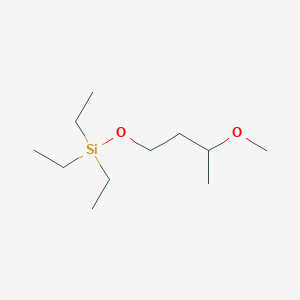

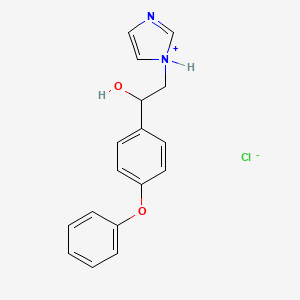
methanone](/img/structure/B14437166.png)
